![molecular formula C13H23NO2 B3289992 Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-92-6](/img/structure/B3289992.png)
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
概要
説明
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, also known as tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate, is a chemical compound with the CAS Number: 1630906-54-5 . It has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .作用機序
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate inhibits glutamate transporters by binding to their substrate-binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels and can lead to excitotoxicity and neuronal damage. This compound is a non-selective inhibitor of glutamate transporters and can inhibit both excitatory and inhibitory transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to increase extracellular glutamate levels and induce excitotoxicity in neuronal cultures. In vivo, this compound has been shown to increase seizure susceptibility and cause neuronal damage in animal models. However, this compound has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury.
実験室実験の利点と制限
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a useful tool for investigating the function of glutamate transporters in the brain. Its non-selective inhibition of glutamate transporters allows for the study of both excitatory and inhibitory transporters, which is important for understanding their role in neurological disorders. However, this compound has several limitations for lab experiments. Its non-selective inhibition of glutamate transporters can lead to off-target effects and neuronal damage. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate in scientific research. One area of interest is the development of more selective inhibitors of glutamate transporters. This would allow for the study of specific transporters and could lead to the development of more targeted therapies for neurological disorders. Another area of interest is the use of this compound in combination with other drugs to enhance its neuroprotective effects. Finally, the use of this compound in animal models of neurological disorders could provide valuable insights into the role of glutamate transporters in these conditions.
科学的研究の応用
Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is primarily used as a tool for investigating the function of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and dysfunction of these transporters has been implicated in several neurological disorders, including epilepsy and ischemia. This compound is a potent inhibitor of glutamate transporters and can be used to study their function in vitro and in vivo.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11(2,3)16-10(15)12-4-7-13(14,8-5-12)9-6-12/h4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGKTJBVISTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(CC1)(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187871 | |
| Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862501-92-6 | |
| Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862501-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)
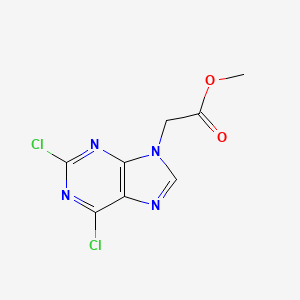

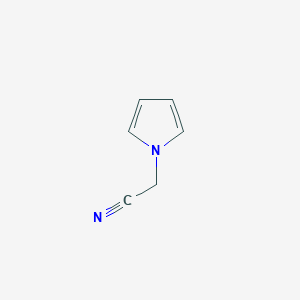
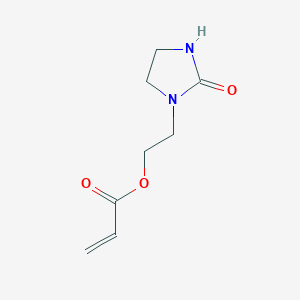
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine](/img/structure/B3289984.png)

![Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B3290006.png)
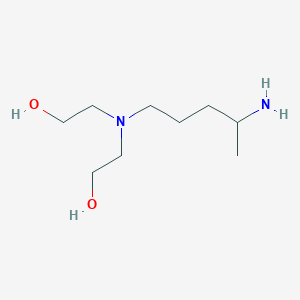
![1-[2-(Dimethylamino)ethyl]-2-imidazolidinone](/img/structure/B3290026.png)
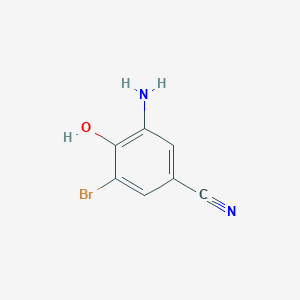
![Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-](/img/structure/B3290034.png)